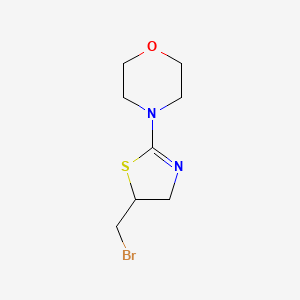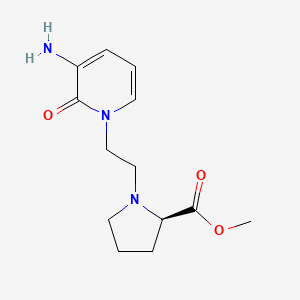
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate is a synthetic organic compound that features a pyridine ring substituted with an amino group and a proline derivative. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivative: Starting from a suitable pyridine precursor, the amino group can be introduced via nitration followed by reduction.
Coupling with Proline Derivative: The pyridine derivative can then be coupled with a proline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methylation: The final step involves methylation of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the oxo group on the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur on the pyridine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
科学研究应用
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The pyridine ring and amino group might play crucial roles in binding to the target, while the proline derivative could influence the compound’s overall conformation and stability.
相似化合物的比较
Similar Compounds
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate: The L-isomer of the compound.
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-glycinate: A similar compound with glycine instead of proline.
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-alaninate: A similar compound with alanine instead of proline.
Uniqueness
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate is unique due to the specific combination of the pyridine ring, amino group, and D-proline derivative. This unique structure could result in distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
methyl (2R)-1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3/t11-/m1/s1 |
InChI 键 |
SDTXDKKWPFAVJE-LLVKDONJSA-N |
手性 SMILES |
COC(=O)[C@H]1CCCN1CCN2C=CC=C(C2=O)N |
规范 SMILES |
COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


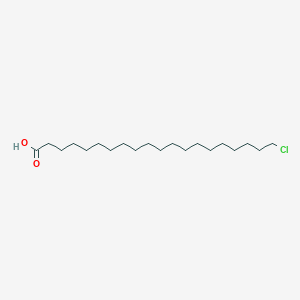
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
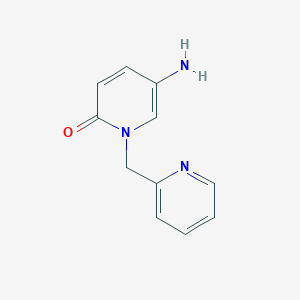
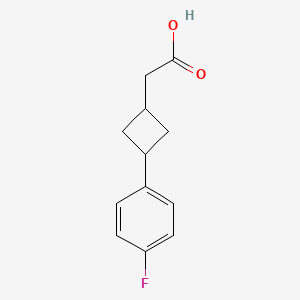
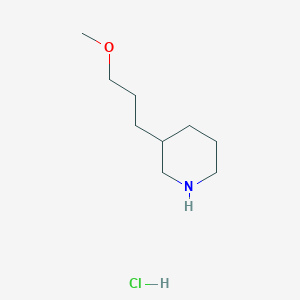
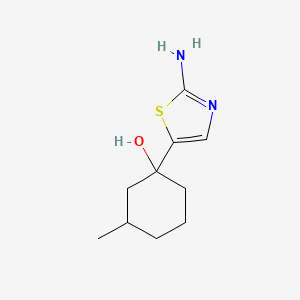
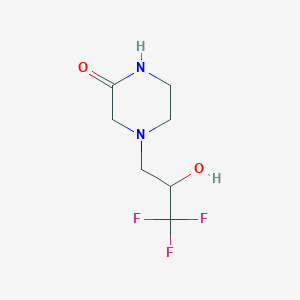

![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
